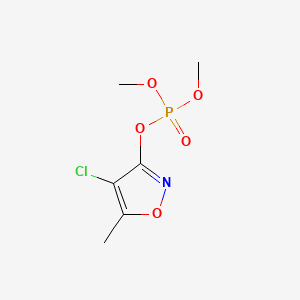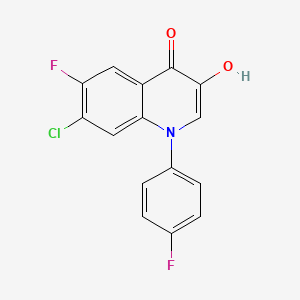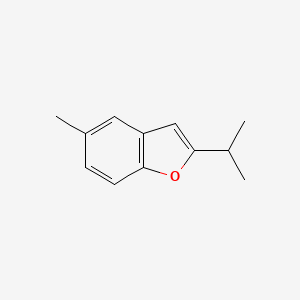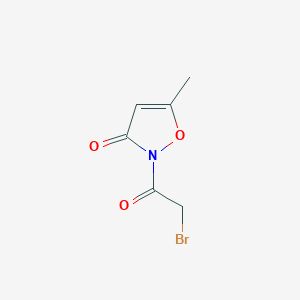
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that features a pyridine core substituted with two oxazoline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves the reaction of 2,6-bis(bromomethyl)pyridine with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromomethyl groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has several scientific research applications:
Catalysis: It is used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Material Science: The compound can be used in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Its derivatives are being explored for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
作用機序
The mechanism of action of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine and oxazoline rings. This coordination can enhance the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
類似化合物との比較
Similar Compounds
2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine: This compound has phenyl groups instead of isopropyl groups on the oxazoline rings.
2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine: Similar to the previous compound but with different stereochemistry.
2,6-Bis((4S)-4-benzyl-2-oxazolinyl)pyridine: This compound features benzyl groups on the oxazoline rings.
Uniqueness
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is unique due to the presence of isopropyl groups on the oxazoline rings, which can influence its steric and electronic properties. This can affect its coordination behavior and catalytic activity, making it distinct from similar compounds with different substituents.
特性
分子式 |
C31H35N3O4 |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
(4S)-4-propan-2-yl-2-[2-[[6-[[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H35N3O4/c1-20(2)26-18-37-30(33-26)24-12-5-7-14-28(24)35-16-22-10-9-11-23(32-22)17-36-29-15-8-6-13-25(29)31-34-27(19-38-31)21(3)4/h5-15,20-21,26-27H,16-19H2,1-4H3/t26-,27-/m1/s1 |
InChIキー |
SRCIMUQAZKLPHY-KAYWLYCHSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@H](CO5)C(C)C |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)




![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/no-structure.png)
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)

![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

